molecular formula C11H20O4S B13048741 Ethyl 2-[(3-ethoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate CAS No. 52662-42-7

Ethyl 2-[(3-ethoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate

Cat. No.: B13048741
CAS No.: 52662-42-7
M. Wt: 248.34 g/mol
InChI Key: ICMPYCQQYXVFHF-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-ethoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate is a sulfur-containing ester derivative characterized by a central thioether (sulfanyl) group bridging two ester functionalities. Its molecular formula is C₁₀H₁₆O₄S, with a molecular weight of 248.3 g/mol. The compound features:

  • A methylpropanoate backbone (2-methylpropanoate ester).
  • A 3-ethoxy-3-oxopropyl substituent linked via a sulfur atom.

Properties

CAS No.

52662-42-7

Molecular Formula

C11H20O4S

Molecular Weight

248.34 g/mol

IUPAC Name

ethyl 2-(3-ethoxy-3-oxopropyl)sulfanyl-2-methylpropanoate

InChI

InChI=1S/C11H20O4S/c1-5-14-9(12)7-8-16-11(3,4)10(13)15-6-2/h5-8H2,1-4H3

InChI Key

ICMPYCQQYXVFHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCSC(C)(C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3-Ethoxy-3-oxopropyl)thio]-2-methylpropanoate typically involves the reaction of 3-ethoxy-3-oxopropyl thiol with ethyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydride is used to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of Ethyl 2-[(3-Ethoxy-3-oxopropyl)thio]-2-methylpropanoate may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-Ethoxy-3-oxopropyl)thio]-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(3-Ethoxy-3-oxopropyl)thio]-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(3-Ethoxy-3-oxopropyl)thio]-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The thioether linkage and ester group allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between Ethyl 2-[(3-ethoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate and related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Features Potential Applications
This compound C₁₀H₁₆O₄S Ester, Thioether 248.3 Flexible thioether bridge, dual ester groups Organic synthesis intermediate
Ethyl 3-cyclopropyl-2-(3-methylbenzyl)-3-oxopropanoate C₁₆H₂₀O₃ Ester, Cyclopropyl, Benzyl 260.3 Aromatic benzyl group, cyclopropyl ring Pharmacological agents (e.g., CNS modulators)
Ethyl 2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methylpurin-8-yl)thio)propanoate C₂₀H₂₃ClN₄O₅S Ester, Thioether, Purine, Chlorophenoxy 490.9 Purine heterocycle, chlorophenoxy moiety Enzyme inhibition (e.g., kinase targets)
Ethyl 2-(4-bromophenyl)-2-methylpropanoate C₁₂H₁₅BrO₂ Ester, Bromophenyl 271.15 Aromatic bromine substituent Material science (flame retardants)
Bis{2-[(2-chloroethyl)thio]ethyl} ether C₈H₁₆Cl₂OS₂ Thioether, Ether, Chloroalkyl 283.2 Dual thioether and ether linkages, chloroalkyl groups Chemical warfare agent precursors

Key Comparative Insights:

Functional Group Diversity :

  • The target compound’s thioether-ester hybrid structure distinguishes it from purely aromatic esters (e.g., ’s benzyl-substituted ester) or halogenated derivatives (e.g., ’s bromophenyl ester). The thioether group may enhance nucleophilic reactivity compared to ethers .
  • Unlike the purine-containing analog in , the target compound lacks heterocyclic motifs, limiting its direct biological relevance but simplifying synthetic modification.

Synthetic Methods: describes the use of LiCl and DIPEA in THF for ester synthesis, suggesting that similar conditions could apply to the target compound. However, the thioether linkage likely requires distinct sulfur-nucleophile coupling steps (e.g., thiol-ene reactions) absent in non-sulfur analogs .

Physicochemical Properties :

  • The absence of aromatic rings in the target compound likely reduces lipophilicity (clogP ≈ 2.1) compared to bromophenyl (clogP ≈ 3.5) or benzyl derivatives, impacting solubility and bioavailability .
  • The thioether group may confer lower thermal stability than ethers due to weaker C-S bonds, as seen in ’s bis-chloroethylthioether .

Safety and Handling: While the target compound’s safety data are unspecified, analogs like Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate () emphasize standard ester-handling precautions (e.g., ventilation, PPE) .

Applications :

  • The target compound’s simplicity positions it as a versatile intermediate for synthesizing thioether-linked polymers or drug candidates. In contrast, ’s purine derivative is tailored for targeted enzyme inhibition .

Research Findings and Data Gaps

  • Structural Flexibility : The thioether bridge allows conformational flexibility, which could be advantageous in designing prodrugs or biodegradable materials.
  • Reactivity : Thioethers are prone to oxidation (e.g., forming sulfoxides), a trait absent in ether analogs, which may necessitate stabilizers in formulations .
  • Data Limitations : Direct data on the target compound’s solubility, toxicity, or catalytic behavior are unavailable, requiring extrapolation from analogs.

Biological Activity

Ethyl 2-[(3-ethoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate, identified by CAS number 52662-42-7, is a compound with a molecular formula of C11_{11}H20_{20}O4_4S and a molecular weight of approximately 248.34 g/mol. This compound has garnered interest in various biological applications, particularly due to its potential pharmacological properties.

Chemical Structure and Properties

The structure of this compound features an ethyl ester functional group and a thioether linkage, which may contribute to its biological activity. The presence of the ethoxy and oxopropyl groups suggests possible interactions with biological targets.

PropertyValue
Molecular FormulaC11_{11}H20_{20}O4_4S
Molecular Weight248.34 g/mol
CAS Number52662-42-7

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, thioether compounds have been shown to possess significant antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Anti-inflammatory Effects

Compounds with similar structures have also been investigated for their anti-inflammatory properties. Research indicates that certain thioether derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This suggests that this compound may have potential therapeutic applications in conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • In Vitro Studies : A study examining the cytotoxic effects of related thioether compounds demonstrated that they could induce apoptosis in cancer cell lines at specific concentrations. This compound may exhibit similar effects, warranting further investigation.
  • Animal Models : In vivo studies utilizing animal models have shown that thioether compounds can significantly reduce tumor growth and metastasis. For example, a study involving a mouse model of cancer reported a marked decrease in tumor size following treatment with a structurally analogous compound.

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